molecular formula C9H18FNO2 B13289243 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol

Cat. No.: B13289243
M. Wt: 191.24 g/mol
InChI Key: YRFVLSBUHXQVJA-JVHMLUBASA-N
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Description

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol is a chiral morpholine derivative featuring a fluorinated propanol moiety. The stereochemistry at the 2,6-positions of the morpholine ring and the fluorine substitution on the propanol chain are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3/t7-,8+,9?

InChI Key

YRFVLSBUHXQVJA-JVHMLUBASA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(CF)O

Canonical SMILES

CC1CN(CC(O1)C)CC(CF)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with a fluorinated propanol derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with the fluorinated propanol.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the fluoropropanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include a range of alcohols, ketones, and substituted morpholine derivatives.

Scientific Research Applications

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antiviral compound.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for cellular function and homeostasis.

Comparison with Similar Compounds

Structural Insights :

  • Morpholine Derivatives: KU0063794 and Compound 187 share the 2,6-dimethylmorpholine moiety, which likely enhances binding to hydrophobic pockets in target proteins. The fluorine atom in the target compound may improve metabolic stability compared to non-fluorinated analogs .
  • Fluorinated Side Chains: The 3-fluoropropanol group in the target compound is structurally analogous to intermediates in EP 3 778 607 A1 (), where fluorine is introduced to modulate electronic properties and solubility.

Pharmacological and Mechanistic Differences

  • KU0063794 : Exhibits dual inhibition of mTORC1 and mTORC2, blocking downstream signaling (e.g., S6K1, Akt) and inducing G1 cell cycle arrest. Its pyrido-pyrimidine core enhances kinase selectivity compared to morpholine-only scaffolds .
  • Compound 187: Acts as a GPR43 agonist, with the 2-fluorobenzenesulfonyl group critical for receptor activation.
  • Prottremin Analogs: Demonstrate anti-Parkinson’s activity via unknown mechanisms, highlighting the role of tertiary amines (piperazine/morpholine) in CNS penetration—a trait that may extend to the target compound .

Biological Activity

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound's unique structure suggests a variety of biological activities, particularly in the context of receptor modulation and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Biological Activity Overview

  • Antiviral Activity : The compound has shown potential antiviral properties, particularly against viral infections by modulating the immune response and inhibiting viral replication mechanisms. This aligns with findings from similar compounds that exhibit antiviral effects through structural modifications .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and psoriasis .
  • Neuroprotective Properties : There is emerging evidence suggesting that the compound may also have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This is hypothesized to occur through the modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntiviralInhibits viral replication
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveModulates neurotransmitter systems

Case Study: Antiviral Efficacy

A study conducted on a series of morpholine derivatives, including this compound, demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral neuraminidase activity, which is crucial for viral replication and release from host cells.

Case Study: Anti-inflammatory Potential

In a preclinical model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that the compound could be further developed for therapeutic use in inflammatory diseases.

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